N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
Description
N-(1,3-Benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a tricyclic heterocyclic compound featuring a benzothiazole moiety fused to a complex polycyclic scaffold containing sulfur, nitrogen, and oxygen atoms. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., N-substituted tricyclic derivatives) are often investigated for antimicrobial, anticancer, or enzyme-inhibitory activities .
The synthesis of such compounds typically involves cyclization reactions and electrophilic substitutions, as seen in related benzothiazole derivatives (e.g., 4-(4′-nitrophenyl)thiazol-2-amine) . The presence of multiple heteroatoms in the tricyclic core may enhance solubility and binding affinity compared to purely hydrocarbon-based systems.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S2/c1-2-4-12-8(3-1)16-14(21-12)18-15-17-9-5-10-11(20-7-19-10)6-13(9)22-15/h1-6H,7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVDMDKAYLNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be achieved through several synthetic routes. Common methods include:
Diazo-coupling reactions: This involves the reaction of benzothiazole derivatives with diazonium salts under controlled conditions.
Knoevenagel condensation: This method involves the condensation of benzothiazole derivatives with aldehydes in the presence of a base catalyst.
Biginelli reaction: A multicomponent reaction that combines benzothiazole derivatives with urea and aldehydes to form the desired compound.
Microwave irradiation: This technique accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Analytical Techniques :
Biological Activity
N-(1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and the presence of a benzothiazole moiety suggest various biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 354.4 g/mol. The structure features a benzothiazole ring, which is known for its biological activity.
The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. Preliminary studies suggest that it could inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which would confer antibacterial properties .
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives in exhibiting antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against various strains of bacteria and fungi. In vitro assays demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis , with some derivatives showing better efficacy than standard treatments like isoniazid and rifampicin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that derivatives of benzothiazole exhibit significant cytotoxic effects. For example, an MTT assay indicated that certain analogs led to a notable decrease in cell viability at higher concentrations .
Study 1: Antitubercular Activity
A study synthesized several benzothiazole derivatives and assessed their antitubercular activity against M. tuberculosis H37Rv. Among the compounds tested, one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of reference drugs, indicating strong potential for further development as an antitubercular agent .
Study 2: Anticancer Effects
In another investigation focused on anticancer activity, compounds derived from the benzothiazole scaffold were tested against multiple cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, with specific derivatives achieving over 40% growth inhibition at concentrations around 512 µg/ml .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
